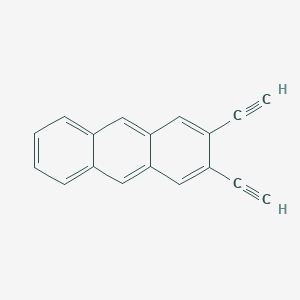
2,3-Diethynylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethynylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of ethynyl groups at the 2 and 3 positions of the anthracene core. This compound is known for its unique electronic properties and has garnered significant interest in various fields of scientific research, including materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethynylanthracene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,3-dibromoanthracene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods:
化学反応の分析
Types of Reactions: 2,3-Diethynylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) are employed under acidic conditions.
Major Products: The major products formed from these reactions include anthraquinones, dihydroanthracenes, and various substituted anthracenes .
科学的研究の応用
2,3-Diethynylanthracene has a wide range of applications in scientific research:
作用機序
The mechanism by which 2,3-Diethynylanthracene exerts its effects is primarily through its electronic properties. The ethynyl groups enhance the conjugation of the anthracene core, leading to unique photophysical and electrochemical properties. These properties make it an excellent candidate for use in electronic and photonic devices . The molecular targets and pathways involved include interactions with various electronic states and energy transfer processes .
類似化合物との比較
- 1,8-Diethynylanthracene
- 9,10-Diethynylanthracene
- 2,6-Diethynylanthracene
Comparison: 2,3-Diethynylanthracene is unique due to the position of the ethynyl groups, which significantly influence its electronic properties compared to other diethynylanthracene derivatives. For instance, 9,10-Diethynylanthracene has ethynyl groups at the central positions, leading to different reactivity and photophysical characteristics . The 2,3-substitution pattern provides distinct advantages in terms of regioselectivity and functionalization potential .
特性
分子式 |
C18H10 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC名 |
2,3-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-9-17-11-15-7-5-6-8-16(15)12-18(17)10-14(13)4-2/h1-2,5-12H |
InChIキー |
UPLCMMDOMNAKSD-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC2=CC3=CC=CC=C3C=C2C=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


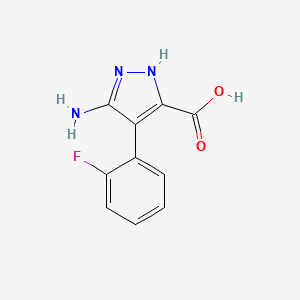
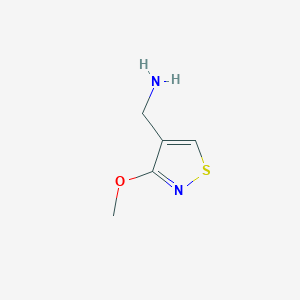
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
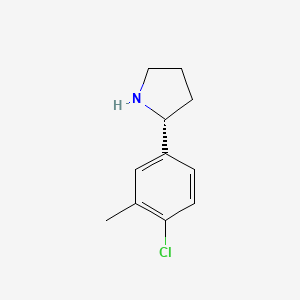
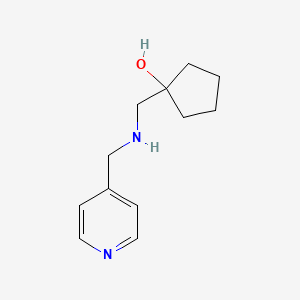

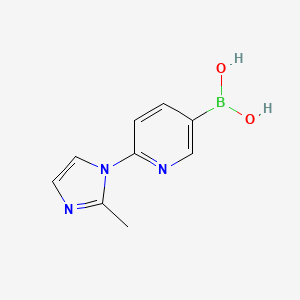
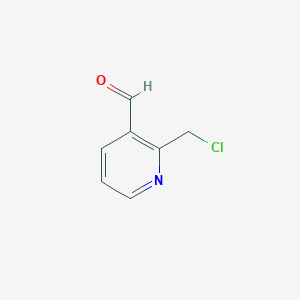

![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)


